molecular formula C12H12O6 B2857284 [1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate CAS No. 307518-86-1

[1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate

Cat. No. B2857284
CAS RN: 307518-86-1
M. Wt: 252.222
InChI Key: QSJTVCUYDNNZRC-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate” is a complex compound. The term ‘hydrate’ refers to a substance that contains water or its constituent elements . In chemistry, a hydrate is a compound formed by the hydration, i.e., "Addition of water or of the elements of water (i.e. H and OH) to a molecular entity" .


Synthesis Analysis

The synthesis of such complex compounds often involves multiple steps and various reagents. For instance, benzidine, a compound structurally related to biphenyl, has been used in the synthesis of azo dyes . The synthesis process involves coupling benzidine with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which are then cyclized using hydrazine and phenyl hydrazine .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving “[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate” would depend on the specific conditions and reagents used. Generally, hydrates can undergo dehydration upon heating, resulting in the formation of an anhydrous compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. Hydrates generally contain water in stoichiometric amounts and can lose their water content upon heating .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. For instance, the nucleophilic addition of water to a carbonyl to form a hydrate is usually slow under neutral conditions (pH = 7). The rate can be significantly increased through the addition of an acid or base as a catalyst .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound, as well as measures for safe handling and use. For instance, biphenyl, a compound related to “[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5.H2O/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17;/h1-5,13-17H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJTVCUYDNNZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dihydroxyphenyl)benzene-1,3,5-triol;hydrate

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